N,N-dibutyl-4-ethoxybenzenesulfonamide
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Overview
Description
N,N-dibutyl-4-ethoxybenzenesulfonamide is an organic compound with the molecular formula C16H27NO3S and a molecular weight of 313.46 g/mol It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with ethoxy and dibutyl groups
Preparation Methods
The synthesis of N,N-dibutyl-4-ethoxybenzenesulfonamide typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with dibutylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N,N-dibutyl-4-ethoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or sulfonyl chlorides, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group, resulting in the formation of N,N-dibutyl-4-ethoxybenzeneamine.
Substitution: The ethoxy group on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium ethoxide, potassium tert-butoxide, and other strong bases.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield the corresponding sulfonic acid, while reduction with lithium aluminum hydride may produce the amine derivative.
Scientific Research Applications
N,N-dibutyl-4-ethoxybenzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other sulfonamide derivatives and as a building block for more complex molecules.
Biology: This compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals, including dyes, pigments, and polymers, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N,N-dibutyl-4-ethoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing it to bind to the active site of enzymes and modulate their activity. This interaction can lead to the inhibition of enzyme function, which may result in antimicrobial or anti-inflammatory effects.
Comparison with Similar Compounds
N,N-dibutyl-4-ethoxybenzenesulfonamide can be compared with other sulfonamide derivatives, such as:
N,N-dimethyl-4-ethoxybenzenesulfonamide: This compound has dimethyl groups instead of dibutyl groups, which may result in different chemical and biological properties.
N,N-dibutyl-4-methoxybenzenesulfonamide: The presence of a methoxy group instead of an ethoxy group can influence the compound’s reactivity and solubility.
N,N-dibutyl-4-chlorobenzenesulfonamide:
Properties
IUPAC Name |
N,N-dibutyl-4-ethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO3S/c1-4-7-13-17(14-8-5-2)21(18,19)16-11-9-15(10-12-16)20-6-3/h9-12H,4-8,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXUFRKDMHOKMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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